2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate
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Overview
Description
2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate, also known as 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid sodium salt hydrate, is a compound with the empirical formula C21H24NNaO11 · xH2O and a molecular weight of 489.41 (anhydrous basis) . It is available in powder form and is soluble in water .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C21H24NNaO11 · xH2O . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sodium (Na), and oxygen (O) atoms. The ‘x’ in the formula represents the number of water (H2O) molecules associated with each molecule of the compound in its hydrated form .Chemical Reactions Analysis
This compound is known to be a substrate for the fluorometric assay of neuraminidase . Neuraminidase is an enzyme that cleaves neuraminic acid residues from glycoconjugates, and this compound is used to measure its activity .Physical and Chemical Properties Analysis
This compound is a powder that is soluble in water, forming a clear to slightly hazy, colorless to light yellow solution . It has a molecular weight of 489.41 on an anhydrous basis .Mechanism of Action
Target of Action
The primary target of 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid sodium salt hydrate is neuraminidase , an enzyme that plays a crucial role in the life cycle of certain viruses, such as influenza . The compound is used as a fluorogenic substrate for neuraminidase .
Mode of Action
This compound interacts with neuraminidase through a process known as fluorometric assay . When neuraminidase cleaves this compound, it releases a fluorescent moiety known as 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU can then be measured, providing a quantitative readout of neuraminidase activity .
Biochemical Pathways
The interaction between this compound and neuraminidase affects the viral replication pathway . By measuring the activity of neuraminidase, researchers can gain insights into the replication of viruses and the effectiveness of antiviral drugs .
Result of Action
The cleavage of this compound by neuraminidase and the subsequent release of 4-MU allows for the quantitative measurement of neuraminidase activity . This can provide valuable information about the replication of neuraminidase-dependent viruses and the effectiveness of antiviral drugs .
Action Environment
The action of this compound is influenced by the conditions under which the neuraminidase assays are conducted. Factors such as pH, temperature, and the presence of other molecules can affect the fluorescence of 4-MU and, therefore, the measurement of neuraminidase activity .
Future Directions
Given its role as a substrate for neuraminidase assays, this compound could continue to be important in biochemical research, particularly in studies involving neuraminidase and related enzymes . Its use in fluorescence assays also suggests potential applications in the development of new diagnostic methods .
Biochemical Analysis
Biochemical Properties
The compound 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate is used as a substrate for the enzyme neuraminidase . This interaction is crucial in the biochemical reaction that leads to the production of 4-MU . The nature of this interaction is enzymatic hydrolysis, where the neuraminidase enzyme cleaves the glycosidic bond of the substrate, releasing 4-MU .
Cellular Effects
The 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate and its hydrolysis product, 4-MU, can influence cell function. While the specific cellular effects can vary depending on the cell type and context, it is known that 4-MU, the product of the enzymatic reaction, can influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate involves its interaction with the neuraminidase enzyme. The enzyme cleaves the glycosidic bond of the substrate, leading to the release of 4-MU . This process can influence gene expression and enzyme activation or inhibition .
Metabolic Pathways
2’-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate is involved in the metabolic pathway of neuraminidase. It interacts with this enzyme, which can influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11.Na.H2O/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);;1H2/q;+1;/p-1/t13-,14+,17+,18+,19+,21+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMRVBWXQQIKF-QHIFVBLGSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NNaO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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